Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-
Description
Chemical Structure: The compound features a benzene ring substituted with two methoxy groups at the 1,4-positions and a [[4-(trifluoromethyl)phenyl]methyl]thio group at the 2-position. This structure combines electron-donating methoxy groups with a lipophilic trifluoromethylphenylthio moiety, which may enhance metabolic stability and receptor binding in therapeutic contexts .
For example, the use of Ti(Oi-Pr)₄ and chiral auxiliaries (e.g., (+)-diethyl tartrate) could enable stereoselective synthesis, as seen in related thimidine analogues .
Applications: The trifluoromethyl and thioether groups are hallmarks of bioactive molecules. Similar compounds in are excluded from patents targeting cancer and viral infections, implying structural uniqueness that may position this compound for novel therapeutic applications .
Properties
CAS No. |
648956-85-8 |
|---|---|
Molecular Formula |
C16H15F3O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-20-13-7-8-14(21-2)15(9-13)22-10-11-3-5-12(6-4-11)16(17,18)19/h3-9H,10H2,1-2H3 |
InChI Key |
SYVZXNPLCYRDNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often employed in electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Properties
The table below compares the target compound with structurally related benzene derivatives:
Key Differences
- Substituent Effects : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to chlorine () or nitro groups (). Methoxy groups at 1,4-positions may improve solubility relative to fully halogenated analogues .
- Synthesis Complexity : Palladium-mediated coupling () is scalable but requires toxic stannyl reagents, whereas stereoselective methods () offer enantiocontrol but lower yields (e.g., 36% in step iii) .
Research Findings
- Stereochemical Control: Lopp et al.
- Thermodynamic Stability : The trifluoromethyl group’s strong electron-withdrawing nature may stabilize the thioether linkage against oxidative degradation, a critical advantage over methylthio analogues () .
Biological Activity
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- (CAS Number: 84355-10-2) is a compound that exhibits various biological activities. Its unique chemical structure, characterized by the presence of methoxy and trifluoromethyl groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C₉H₉F₃O₂
- Molecular Weight : 206.162 g/mol
- LogP : 2.7226
- PSA (Polar Surface Area) : 18.46 Ų
Antibacterial Activity
Research has demonstrated that compounds similar to Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has been investigated through in vitro studies. The compound has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC₅₀ values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics, indicating a promising avenue for further research in cancer treatment .
Anti-inflammatory Activity
Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has also been noted for its anti-inflammatory properties. In studies evaluating its effect on cytokine production, it was found to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound demonstrated an inhibition rate of up to 89% against IL-6 at a concentration of 10 µg/mL .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in relation to Alzheimer's disease. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the management of cholinergic signaling in the brain. The IC₅₀ values for AChE inhibition were reported between 33.27 nM and 93.85 nM, suggesting a strong potential for therapeutic use in neurodegenerative conditions .
Case Studies
- Anticancer Study : A study conducted on the efficacy of Benzene derivatives against breast cancer cells revealed that treatment with these compounds resulted in significant apoptosis induction and cell cycle arrest at the S phase, indicating their potential as effective anticancer agents .
- Antibacterial Efficacy : A comparative analysis showed that certain derivatives exhibited larger inhibition zones against bacterial strains than conventional antibiotics, highlighting their potential as alternative antibacterial agents in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
